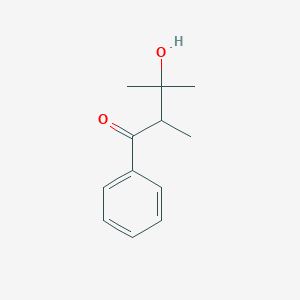
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is an organic compound with a hydroxyl group (-OH) attached to a carbon atom that is part of a butanone structure. This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile molecule in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one can be achieved through various organic reactions. One common method involves the aldol condensation of acetophenone with isobutyraldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and a reducing agent like sodium borohydride (NaBH4) for the reduction step.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and optimized temperature and pressure conditions are often employed to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,3-dimethyl-1-phenylbutan-1-one.
Reduction: Formation of 3-hydroxy-2,3-dimethyl-1-phenylbutanol.
Substitution: Formation of halogenated derivatives such as 3-chloro-2,3-dimethyl-1-phenylbutan-1-one.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one involves its interaction with various molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and influence biological activities.
Comparación Con Compuestos Similares
- 3-Hydroxy-1-phenylbutan-2-one
- 3,3-Dimethyl-1-phenylbutan-1-one
- 4-Phenyl-3-hydroxybutan-2-one
Comparison: 3-Hydroxy-2,3-dimethyl-1-phenylbutan-1-one is unique due to the presence of both hydroxyl and ketone functional groups on a butanone backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
3-hydroxy-2,3-dimethyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2/c1-9(12(2,3)14)11(13)10-7-5-4-6-8-10/h4-9,14H,1-3H3 |
Clave InChI |
GEBGXZJOEPZRHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


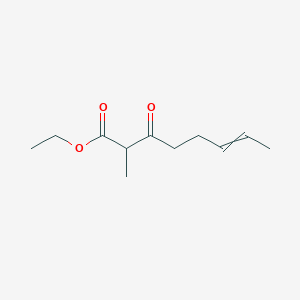
![Silane, (1,1-dimethylethyl)dimethyl[[1-(tributylstannyl)hexyl]oxy]-](/img/structure/B14309058.png)
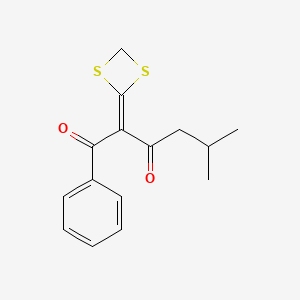
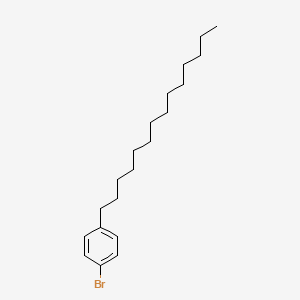
![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
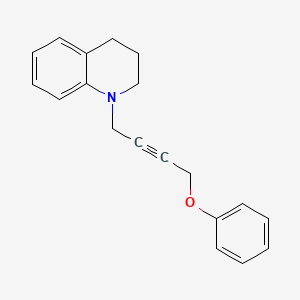

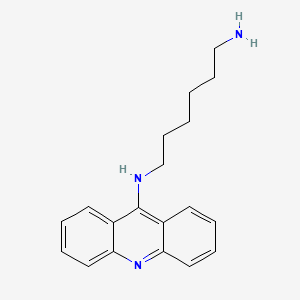
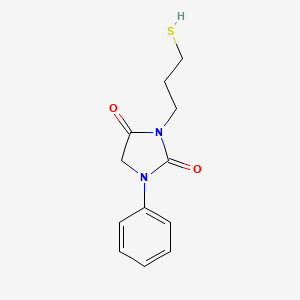
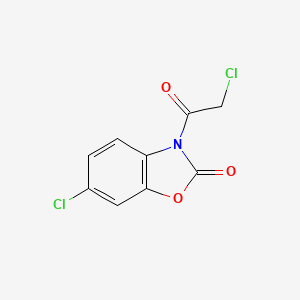
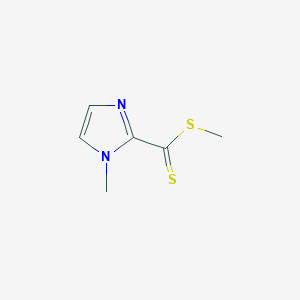
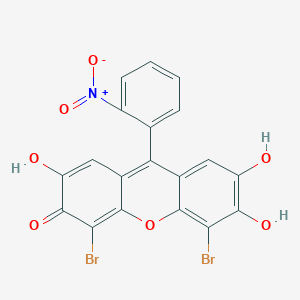

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
